N10-Monodesmethyl Rizatriptan Benzoate

Receptor Pharmacology In Vitro Binding Assays Metabolite Activity Profiling

N10-Monodesmethyl Rizatriptan Benzoate is the benzoate salt of the primary active N-desmethyl metabolite of rizatriptan and is officially designated as EP Impurity I. It is the essential reference standard for developing and validating LC-MS/MS or HPLC-UV methods for quantifying rizatriptan metabolites in human plasma. In pharmacokinetic interaction studies where MAO-A inhibitors are co-administered with rizatriptan, this metabolite serves as a uniquely sensitive biomarker, exhibiting a >400% AUC increase. As a fully characterized reference standard compliant with regulatory guidelines, it is mandatory for identification, quantification, and control of specified impurities in rizatriptan APIs and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines. It is also the direct precursor to N-Nitroso Desmethyl Rizatriptan (NDSRI), a nitrosamine impurity of regulatory concern, enabling laboratories to conduct nitrosamine formation risk assessments and establish acceptable intake limits as required by FDA and EMA nitrosamine guidance documents. Procure this reference standard to accurately quantify pronounced metabolic amplification in DDI assessments and ensure regulatory submission validity.

Molecular Formula C₂₁H₂₃N₅O₂
Molecular Weight 377.44
Cat. No. B1163124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN10-Monodesmethyl Rizatriptan Benzoate
SynonymsN-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine
Molecular FormulaC₂₁H₂₃N₅O₂
Molecular Weight377.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N10-Monodesmethyl Rizatriptan Benzoate: A Critical Metabolite and Reference Standard for Rizatriptan Research and Quality Control


N10-Monodesmethyl Rizatriptan Benzoate is the benzoate salt form of the primary N-desmethyl metabolite of rizatriptan (Maxalt®), a selective 5-HT1B/1D receptor agonist used for acute migraine treatment. This compound acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors [1] and is formed in vivo via oxidative deamination mediated by monoamine oxidase-A (MAO-A) [2]. It is officially designated as Rizatriptan EP Impurity I by the European Pharmacopoeia and serves as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications .

N10-Monodesmethyl Rizatriptan Benzoate: Why Substitution with Alternative Metabolites or Triptan Analogs Compromises Experimental Validity


The interchange of N10-Monodesmethyl Rizatriptan with other rizatriptan metabolites (e.g., the inactive indole acetic acid derivative or the N-oxide form [1]) or with parent rizatriptan itself cannot be justified in a rigorous scientific or industrial context. Critically, this specific N-desmethyl metabolite is the only active circulating metabolite of rizatriptan identified in human plasma, exhibiting intrinsic pharmacological activity comparable to the parent drug [2], while other identified metabolites are pharmacologically inactive [3]. Its circulating plasma concentrations are quantifiably distinct from those of rizatriptan [4], and its metabolic pathway is uniquely susceptible to amplification by MAO-A inhibitors—unlike the parent drug's primary oxidative deamination route [5]. Furthermore, as the officially designated EP Impurity I, only this compound meets the structural and identity requirements for pharmacopeial impurity profiling and nitrosamine risk assessment (as a precursor to N-Nitroso Desmethyl Rizatriptan) . The quantitative evidence presented in Section 3 establishes that substitution with alternative materials would directly invalidate pharmacokinetic modeling, drug-drug interaction studies, and regulatory compliance testing.

N10-Monodesmethyl Rizatriptan Benzoate: Quantified Differentiation Evidence for Procurement and Scientific Selection


Comparative Intrinsic Potency: ~3-Fold Lower Receptor Affinity vs. Parent Rizatriptan

The intrinsic pharmacological potency of N10-Monodesmethyl Rizatriptan is approximately 3-fold lower than that of the parent compound, rizatriptan [1]. This relative potency value provides a critical scaling factor for researchers when interpreting the relative contribution of this metabolite to observed in vivo pharmacological effects or when conducting in vitro studies requiring accurate receptor occupancy predictions.

Receptor Pharmacology In Vitro Binding Assays Metabolite Activity Profiling

In Vivo Circulating Exposure: Plasma Concentrations ~14% of Parent Rizatriptan

In human subjects, the steady-state plasma concentration of N10-Monodesmethyl Rizatriptan reaches approximately 14% of that observed for the parent drug rizatriptan [1][2]. This defined exposure ratio—derived from clinical pharmacokinetic studies—enables researchers to accurately calculate metabolite-to-parent ratios for bioanalytical method validation and to contextualize the minor yet non-negligible contribution of this active metabolite to overall therapeutic exposure.

Pharmacokinetics Metabolite Quantification Clinical Pharmacology

MAO-A Inhibitor Drug-Drug Interaction Susceptibility: AUC Increase Exceeding 400%

Co-administration of the selective MAO-A inhibitor moclobemide results in a pronounced and disproportionate increase in systemic exposure to N10-Monodesmethyl Rizatriptan, with the area under the curve (AUC) for this metabolite increasing by more than 400% [1]. This contrasts sharply with the parent drug's less pronounced AUC change under identical conditions, identifying this metabolite as a uniquely sensitive biomarker for MAO-A-mediated metabolic inhibition studies.

Drug-Drug Interactions Metabolic Amplification MAO-A Inhibition

Regulatory Identity: Official EP Impurity I Designation for Pharmacopeial Compliance

N10-Monodesmethyl Rizatriptan Benzoate is officially designated as Rizatriptan EP Impurity I by the European Pharmacopoeia . It is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . No alternative metabolite or structurally related triptan analog can fulfill this specific pharmacopeial identity requirement for impurity profiling of rizatriptan active pharmaceutical ingredients (APIs) and finished drug products.

Analytical Reference Standards Impurity Profiling Regulatory Compliance

Analytical Method Compatibility: Validated Reverse-Phase HPLC with UV Detection at 224 nm

Validated analytical methods for quantifying N10-Monodesmethyl Rizatriptan Benzoate in bulk substance and pharmaceutical formulations employ reverse-phase HPLC with UV detection at 224 nm, using mobile phases filtered through 0.2 µm membranes and degassed for optimal separation . This established methodology provides a directly transferable analytical framework for laboratories seeking to implement impurity testing without extensive method development.

Analytical Chemistry HPLC Method Validation Quality Control

N10-Monodesmethyl Rizatriptan Benzoate: Optimal Application Scenarios Based on Quantified Evidence


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

This compound is the essential reference standard for developing and validating LC-MS/MS or HPLC-UV methods for quantifying rizatriptan metabolites in human plasma. Based on the established 14% relative exposure ratio [1], laboratories must set the method's lower limit of quantification (LLOQ) to accommodate plasma concentrations that are approximately one-seventh of parent drug levels. The validated HPLC-UV method at 224 nm provides a directly implementable starting point for analytical method transfer.

Drug-Drug Interaction (DDI) Studies Involving MAO-A Inhibitors

In pharmacokinetic interaction studies where MAO-A inhibitors (e.g., moclobemide) are co-administered with rizatriptan, this metabolite serves as a uniquely sensitive biomarker. Its AUC increases by >400% under MAO-A inhibition [2], providing a substantially larger dynamic range for detecting metabolic inhibition compared to the parent drug's approximate 2-fold AUC change [3]. Researchers conducting DDI assessments should prioritize procurement of this reference standard to accurately quantify this pronounced metabolic amplification.

Regulatory Impurity Profiling and Pharmacopeial Compliance Testing

For pharmaceutical manufacturers and generic drug developers, N10-Monodesmethyl Rizatriptan Benzoate is a mandatory reference standard for meeting European Pharmacopoeia (EP) requirements as EP Impurity I . It is used for identification, quantification, and control of specified impurities in rizatriptan APIs and finished dosage forms, ensuring compliance with ICH Q3A/Q3B guidelines. Substitution with any alternative compound would invalidate the regulatory submission.

Nitrosamine Risk Assessment and NDSRI Control Strategy Development

This compound is the direct precursor to N-Nitroso Desmethyl Rizatriptan (NDSRI), a nitrosamine impurity of regulatory concern . Procuring N10-Monodesmethyl Rizatriptan Benzoate enables laboratories to conduct nitrosamine formation risk assessments, develop analytical controls for NDSRI monitoring, and establish acceptable intake limits as required by FDA and EMA nitrosamine guidance documents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N10-Monodesmethyl Rizatriptan Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.